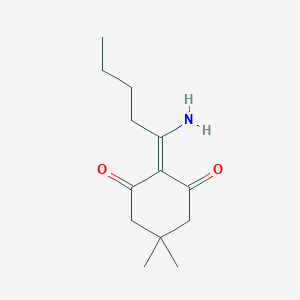![molecular formula C18H20N4O2 B7772883 5,5-dimethyl-2-[1-(2-phthalazin-1-ylhydrazinyl)ethylidene]cyclohexane-1,3-dione](/img/structure/B7772883.png)
5,5-dimethyl-2-[1-(2-phthalazin-1-ylhydrazinyl)ethylidene]cyclohexane-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Compound “5,5-dimethyl-2-[1-(2-phthalazin-1-ylhydrazinyl)ethylidene]cyclohexane-1,3-dione” is a chemical entity listed in the PubChem database. It is known for its unique chemical structure and properties, which make it a subject of interest in various scientific fields, including chemistry, biology, and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of compound “5,5-dimethyl-2-[1-(2-phthalazin-1-ylhydrazinyl)ethylidene]cyclohexane-1,3-dione” involves specific chemical reactions and conditions. The exact synthetic route may vary depending on the desired purity and yield. Commonly, the synthesis involves the use of organic solvents, catalysts, and controlled temperature and pressure conditions to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of compound “this compound” is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process typically includes steps such as mixing, heating, cooling, and purification to obtain the final product with the required specifications.
化学反应分析
Types of Reactions: Compound “5,5-dimethyl-2-[1-(2-phthalazin-1-ylhydrazinyl)ethylidene]cyclohexane-1,3-dione” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of specific functional groups within the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions to oxidize the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions are carried out using reagents like halogens or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
科学研究应用
Compound “5,5-dimethyl-2-[1-(2-phthalazin-1-ylhydrazinyl)ethylidene]cyclohexane-1,3-dione” has a wide range of applications in scientific research:
Chemistry: It is used as a reagent or intermediate in organic synthesis and chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research explores its potential therapeutic applications, such as drug development and disease treatment.
Industry: It is utilized in the production of various industrial products, including polymers, coatings, and specialty chemicals.
作用机制
The mechanism of action of compound “5,5-dimethyl-2-[1-(2-phthalazin-1-ylhydrazinyl)ethylidene]cyclohexane-1,3-dione” involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Compound A: Shares a similar chemical structure but differs in specific functional groups.
Compound B: Has a similar mechanism of action but varies in its biological activity.
Compound C: Exhibits comparable industrial applications but differs in its chemical properties.
Uniqueness: Compound “5,5-dimethyl-2-[1-(2-phthalazin-1-ylhydrazinyl)ethylidene]cyclohexane-1,3-dione” is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its versatility in various scientific and industrial applications sets it apart from other similar compounds.
属性
IUPAC Name |
5,5-dimethyl-2-[1-(2-phthalazin-1-ylhydrazinyl)ethylidene]cyclohexane-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c1-11(16-14(23)8-18(2,3)9-15(16)24)20-22-17-13-7-5-4-6-12(13)10-19-21-17/h4-7,10,20H,8-9H2,1-3H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPOSFKSNLMBVRE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1C(=O)CC(CC1=O)(C)C)NNC2=NN=CC3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C1C(=O)CC(CC1=O)(C)C)NNC2=NN=CC3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-chloro-5-[[(5Z)-5-[[5-(4,5-dimethyl-2-nitrophenyl)furan-2-yl]methylidene]-4-oxo-1,3-thiazol-2-yl]amino]benzoic acid](/img/structure/B7772805.png)
![(5Z)-5-[(4-hydroxyanilino)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B7772826.png)
![2-[(4-Fluorobenzoyl)amino]benzamide](/img/structure/B7772830.png)

![3-amino-N-(2,4-dimethoxyphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B7772849.png)
![[4-(3,4-Dimethoxyphenyl)oxan-4-yl]methanamine](/img/structure/B7772861.png)
![methyl (5E)-5-[(2-hydroxyethylamino)methylidene]-2,2-dimethyl-4,6-dioxocyclohexane-1-carboxylate](/img/structure/B7772867.png)







